molecular formula C7H3Cl2F3O B1404595 4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene CAS No. 1404193-68-5

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Cat. No.: B1404595
CAS No.: 1404193-68-5
M. Wt: 231 g/mol
InChI Key: UJBJMCRSJKNVOM-UHFFFAOYSA-N
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Description

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a halogenated aromatic compound It is characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-1,2-difluorobenzene with difluoromethyl ether in the presence of a base. The reaction typically requires anhydrous conditions and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,2-difluorobenzene
  • 2-Chloro-2,2-difluoroacetophenone
  • 4-Chloro-1,2-difluorobenzene

Uniqueness

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-[chloro(difluoro)methoxy]-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-2-5(10)6(3-4)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBJMCRSJKNVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 2
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 4
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 5
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 6
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene

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